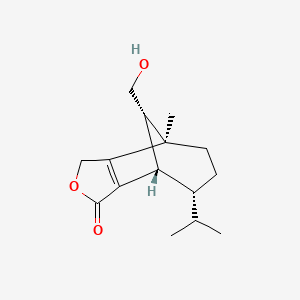
Drechslerine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drechslerine B is a natural product found in Pyrenophora dematioidea with data available.
Aplicaciones Científicas De Investigación
Microbiological Applications
Drechslerine B has been identified as a potent biological agent in various microbiological studies. It exhibits significant inhibitory effects on certain pathogens, making it a candidate for developing antifungal treatments.
Case Study: Antifungal Activity
A study demonstrated that this compound effectively inhibits the growth of Drechslera teres, a fungus responsible for net blotch disease in barley. The compound was shown to reduce fungal development by 95% when applied alongside beneficial bacteria, highlighting its potential as a biocontrol agent in agriculture .
| Fungal Pathogen | Inhibition Percentage | Application Method |
|---|---|---|
| Drechslera teres | 95% | Combined with beneficial bacteria |
Agricultural Applications
In agricultural settings, this compound is utilized to enhance crop resilience against fungal diseases. Its role as a biopesticide is particularly noteworthy.
Case Study: Crop Yield Improvement
Research indicated that applying this compound in conjunction with Plant Growth Promoting Rhizobacteria significantly improved the photosynthetic performance of barley infected by Drechslera teres. This combination not only mitigated disease symptoms but also enhanced overall crop yield .
| Crop | Disease | Yield Improvement | Method of Application |
|---|---|---|---|
| Barley | Net Blotch | Significant | Foliar spray with this compound |
Pharmacological Applications
This compound has shown promise in pharmacological research due to its bioactive properties. It has been studied for its potential use in developing new therapeutic agents.
Case Study: Cytotoxicity
In vitro studies revealed that this compound possesses cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism involves the inhibition of specific cellular pathways, leading to apoptosis in targeted cells .
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| T47D (breast cancer) | 25.01 | High cytotoxic activity |
| MRSA | 125 | Minimum inhibitory concentration |
Biotechnological Applications
The secondary metabolites produced by Drechslera species, including this compound, are being explored for various biotechnological applications, including enzyme inhibition and antimicrobial properties.
Case Study: Enzyme Inhibition
Research has identified several metabolites from Cochliobolus species related to this compound that exhibit enzyme inhibition properties. These findings suggest potential applications in drug development for treating infections and other diseases caused by resistant pathogens .
| Metabolite | Target Enzyme | Inhibition Type |
|---|---|---|
| Cochlioquinone A | Enzymatic pathways | Competitive inhibition |
| Isocochlioquinone A | Antileishmanial activity | Non-competitive inhibition |
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(1S,7R,10R,11S)-11-(hydroxymethyl)-7-methyl-10-propan-2-yl-4-oxatricyclo[5.3.1.02,6]undec-2(6)-en-3-one |
InChI |
InChI=1S/C15H22O3/c1-8(2)9-4-5-15(3)10(6-16)12(9)13-11(15)7-18-14(13)17/h8-10,12,16H,4-7H2,1-3H3/t9-,10+,12+,15-/m1/s1 |
Clave InChI |
MOVBLVLLDMOXTD-GOMXZESMSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C3=C2COC3=O)CO)C |
SMILES canónico |
CC(C)C1CCC2(C(C1C3=C2COC3=O)CO)C |
Sinónimos |
drechslerine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















